3,4-Difluoro-3'-methylbenzophenone
Description
Contextualizing Fluorinated Benzophenones in Organic and Materials Science
Fluorinated benzophenones represent a pivotal class of compounds at the intersection of organic synthesis and materials science. The introduction of fluorine into the benzophenone (B1666685) scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and conformational preferences. mq.edu.au These modifications are highly sought after in medicinal chemistry for enhancing the potency and pharmacokinetic profiles of drug candidates. nih.gov In materials science, the unique photophysical properties of fluorinated benzophenones are exploited in the development of advanced materials, including organic light-emitting diodes (OLEDs). mdpi.com The benzophenone core itself is a versatile scaffold, known for its applications as a photoinitiator and UV blocker. researchgate.net
Structural Features and Significance of Benzophenone Derivatives
Benzophenone and its derivatives are characterized by a diaryl ketone framework where two aryl rings are connected to a central carbonyl group. rsc.org This arrangement allows for a twisted three-dimensional structure, which is crucial for its biological activity and application in materials. The benzophenone scaffold is prevalent in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. rsc.org The ability to introduce various substituents onto the phenyl rings provides a powerful tool for fine-tuning the molecule's properties for specific applications. nih.gov
Research Trajectories for Difluorinated Organic Compounds
The strategic incorporation of two fluorine atoms into an organic molecule, as seen in difluorinated compounds, offers a nuanced approach to property modulation. Depending on their position, the two fluorine atoms can have additive or even synergistic effects. Research in this area often focuses on leveraging these effects to create materials with enhanced thermal and chemical stability, and to develop drug candidates with improved efficacy and safety profiles. The synthesis of specifically substituted difluorinated aromatic compounds, such as difluorinated benzophenones, is an active area of research, driven by the potential for novel applications. nih.govmdpi.com
Scope and Academic Relevance of 3,4-Difluoro-3'-methylbenzophenone Investigations
This compound, with its specific substitution pattern of two fluorine atoms on one phenyl ring and a methyl group on the other, presents a unique case study within the broader class of fluorinated benzophenones. While extensive research exists for benzophenone and its various derivatives, detailed investigations specifically targeting this compound are less prevalent in publicly accessible literature. This highlights a research gap and an opportunity for further exploration into its synthesis, characterization, and potential applications. The academic relevance of studying this compound lies in understanding how this precise combination of substituents influences its chemical and physical properties compared to other benzophenone derivatives.
Table 1: General Properties of Benzophenone and its Derivatives
| Property | Benzophenone | Fluorinated Benzophenones | Methylated Benzophenones |
| General Biological Activity | Anticancer, anti-inflammatory, antimicrobial, antiviral rsc.org | Potent inhibitors of enzymes like β-secretase (BACE-1) nih.gov | Exhibit chemotherapeutical activity against fungi |
| Applications in Materials Science | Photoinitiators, UV blockers researchgate.net | Components in organic light-emitting diodes (OLEDs) mdpi.com | Building blocks for advanced polymers |
| Key Structural Feature | Diaryl ketone with a twisted conformation | Modified electronic properties and metabolic stability due to fluorine | Altered steric and electronic properties due to the methyl group |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 746651-90-1 |
| Molecular Formula | C₁₄H₁₀F₂O |
| Molecular Weight | 232.23 g/mol |
| Synonyms | (3,4-Difluorophenyl)(3-methylphenyl)methanone, (3,4-Difluorophenyl)(m-tolyl)methanone |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCVKVITUAADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374266 | |
| Record name | 3,4-Difluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-38-7 | |
| Record name | (3,4-Difluorophenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Difluoro 3 Methylbenzophenone
Established Synthetic Routes and Reaction Pathways
Traditional methods for the synthesis of benzophenones have been refined over the years to improve yield, selectivity, and functional group tolerance. The most prominent among these are Friedel-Crafts acylation and various cross-coupling reactions.
Friedel-Crafts Acylation Approaches to Benzophenones
The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the formation of aryl ketones. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemguide.co.uk In the context of synthesizing 3,4-Difluoro-3'-methylbenzophenone, this would typically involve the reaction of 1,2-difluorobenzene (B135520) with 3-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnumberanalytics.com
The mechanism commences with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms on the benzene (B151609) ring are deactivating groups but are ortho-, para-directing. Therefore, the acylation is expected to occur predominantly at the position para to one of the fluorine atoms and ortho to the other, leading to the desired 3,4-difluoro substitution pattern on one of the aromatic rings. A subsequent aqueous workup liberates the final ketone product. libretexts.org
A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further acylation, thus preventing polysubstitution. libretexts.org However, a significant drawback is the requirement for stoichiometric or even superstoichiometric amounts of the Lewis acid catalyst, which can generate substantial chemical waste. acgpubs.org The regioselectivity can also be a challenge in highly substituted systems. acs.org
Table 1: Hypothetical Friedel-Crafts Acylation for this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Considerations |
|---|---|---|---|---|
| 1,2-Difluorobenzene | 3-Methylbenzoyl chloride | Aluminum chloride (AlCl₃) | Anhydrous, non-polar solvent (e.g., CS₂, CH₂Cl₂) | Control of regioselectivity due to directing effects of fluorine atoms. Stoichiometric catalyst requirement. |
Cross-Coupling Reaction Strategies (e.g., Suzuki, Negishi, Heck) Utilizing Fluorinated Precursors
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.comyoutube.comyoutube.comnih.gov For the synthesis of the target molecule, two primary routes are conceivable:
Coupling of (3,4-difluorophenyl)boronic acid with a 3-methyl-substituted aryl halide (e.g., 3-methylbenzoyl chloride).
Coupling of (3-methylphenyl)boronic acid with a 3,4-difluoro-substituted aryl halide (e.g., 3,4-difluorobenzoyl chloride).
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system, often a mixture of an organic solvent and water. youtube.comyoutube.com The mild reaction conditions and the commercial availability of a wide range of boronic acids and aryl halides make this a powerful synthetic tool. youtube.com
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this method can be applied to the synthesis of this compound by coupling a (3,4-difluorophenyl)zinc halide with a 3-methyl-substituted aryl halide, or vice versa. Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, offering broad applicability. wikipedia.org
Heck Reaction:
The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.orgdiva-portal.org While not a direct method for ketone synthesis, a Heck-type strategy can be envisioned. For instance, an aryl halide like 1-bromo-3,4-difluorobenzene could be coupled with 3-methylbenzaldehyde. The resulting diaryl methanol (B129727) intermediate would then be oxidized to the target benzophenone (B1666685). This multi-step approach, while less direct, falls under the umbrella of cross-coupling strategies for assembling the carbon skeleton. nih.gov The reaction is known for its excellent stereoselectivity when applicable. organic-chemistry.org
Table 2: Plausible Cross-Coupling Strategies for this compound
| Reaction Type | Reactant A | Reactant B | Catalyst (Typical) | Base/Solvent (Typical) |
|---|---|---|---|---|
| Suzuki-Miyaura | (3,4-Difluorophenyl)boronic acid | 3-Methylbenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ / Toluene (B28343)/H₂O |
| Negishi | (3,4-Difluorophenyl)zinc chloride | 3-Methylbenzoyl chloride | Pd(dppf)Cl₂ | Anhydrous THF |
| Heck (indirect) | 1-Bromo-3,4-difluorobenzene | 3-Methylbenzaldehyde | Pd(OAc)₂ | Base (e.g., Et₃N) / DMF |
Innovations in Synthetic Approaches
The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and selective methods. The synthesis of benzophenones has also benefited from these advancements.
Development of Catalytic Methods for Benzophenone Synthesis
Recent research has focused on developing novel catalytic systems that overcome the limitations of traditional methods. This includes the use of alternative metal catalysts and advanced ligand designs to improve reaction efficiency and selectivity. For instance, ruthenium- and nickel-based catalysts have shown promise in various cross-coupling reactions for ketone synthesis. rsc.orgacs.org Dual catalytic systems, combining a photosensitizer like benzophenone with a nickel catalyst, have been developed for the direct benzylic C-H acylation, offering a novel route to unsymmetrical ketones. rsc.org These methods often operate under milder conditions and can exhibit different reactivity profiles compared to palladium-based systems. The development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has also significantly expanded the scope of cross-coupling reactions, allowing for the use of less reactive coupling partners like aryl chlorides.
Application of Flow Chemistry Techniques in Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful tool in modern synthesis. nih.govrsc.orgrsc.orgresearchgate.netuc.pt This technology offers several advantages for the synthesis of diaryl ketones, including:
Enhanced Safety: Exothermic reactions can be controlled more effectively due to the high surface-area-to-volume ratio of microreactors, allowing for better heat dissipation.
Improved Efficiency and Scalability: Continuous processing allows for the rapid production of larger quantities of the target compound with a smaller footprint compared to traditional batch reactors. nih.govrsc.org
Increased Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. nih.govrsc.org
The synthesis of diaryl ketones via the coupling of Grignard reagents with acyl chlorides has been successfully demonstrated in a continuous flow system using the environmentally friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govrsc.orgrsc.orgresearchgate.net This approach allows for the safe, on-demand generation of the desired products with high productivity. nih.govrsc.orgrsc.orgresearchgate.net Such techniques could be readily adapted for the synthesis of this compound, offering a greener and more efficient manufacturing process.
Table 3: Comparison of Batch vs. Flow Chemistry for Diaryl Ketone Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often limited, potential for hotspots | Excellent, precise temperature control |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, safer for exothermic reactions |
| Scalability | Often requires larger reactors and process redesign | Achieved by extending run time |
| Reproducibility | Can be variable between batches | High, due to precise parameter control |
Sustainable and Green Chemistry Methodologies for Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of benzophenones, several greener alternatives to traditional methods have been developed.
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green technology. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ruc.dk For Friedel-Crafts acylations, microwave heating can lead to faster and more efficient reactions, often with lower amounts of catalyst. ruc.dk
The use of greener solvents and catalysts is another cornerstone of sustainable chemistry. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, leading to significant waste streams. Research has focused on developing reusable solid acid catalysts or employing milder Lewis acids that can be used in catalytic amounts. Furthermore, solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgwpunj.eduacs.orgresearchgate.net For instance, methodologies utilizing methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylations offer a metal- and halogen-free alternative, generating minimal waste. organic-chemistry.orgwpunj.eduacs.orgresearchgate.net
Photochemical methods also present a green avenue for certain transformations. For example, the photoreduction of benzophenones to benzopinacols using sunlight and a hydrogen donor like ethanol (B145695) is a classic green chemistry experiment that highlights the use of renewable energy sources. hilarispublisher.comijpda.orgyoutube.com While not a direct synthesis of the target molecule, it illustrates the potential of photochemistry in related processes.
Precursor Chemistry and Intermediate Transformations
The properties and availability of starting materials are crucial for the successful synthesis of this compound. This section explores the synthesis of a key fluorinated building block and the role of the target compound as a synthetic intermediate.
Synthesis and Functionalization of Fluorinated Aromatic Building Blocks (e.g., 3,4-difluoroaniline)
3,4-Difluoroaniline (B56902) is a versatile precursor for introducing the 3,4-difluorophenyl moiety. Several synthetic routes to this compound have been reported. One common method involves the nitration of 1,2-difluorobenzene, followed by the reduction of the resulting 3,4-difluoronitrobenzene. google.com The nitration is typically carried out using a mixture of nitric and sulfuric acids, and the subsequent reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. google.com
Another approach to 3,4-difluoroaniline involves the halogen exchange of chloro-substituted aromatics. For instance, 2,4-difluoro-5-chloronitrobenzene can be selectively hydrogenated to produce 2,4-difluoroaniline. tandfonline.comtandfonline.com Subsequent deamination can then yield 1,3-difluorobenzene. tandfonline.comtandfonline.com
Once synthesized, 3,4-difluoroaniline can be further functionalized to generate a variety of useful intermediates. For example, it can be converted to 3,4-difluorophenyl isothiocyanate by reaction with carbon disulfide followed by treatment with ethyl chloroformate. prepchem.com Diazotization of 3,4-difluoroaniline can lead to the formation of diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.
Table 1: Synthesis Methods for 3,4-Difluoroaniline
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 1,2-Difluorobenzene | HNO₃, H₂SO₄; then H₂, Pd/C | 3,4-Difluoroaniline | google.com |
Role of this compound as a Key Synthetic Intermediate
While direct applications of this compound are not extensively documented in publicly available literature, its structure suggests potential as a key intermediate in the synthesis of more complex molecules in various fields. The benzophenone core is a common scaffold in medicinal chemistry and materials science. The presence of the difluoro and methyl substituents can significantly influence the physicochemical properties of molecules derived from it, such as lipophilicity, metabolic stability, and receptor binding affinity.
In medicinal chemistry, fluorinated benzophenones are of interest for the development of new therapeutic agents. The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, potentially improving drug efficacy and pharmacokinetic profiles. The benzophenone moiety itself can serve as a photoaffinity label to study drug-receptor interactions.
In the field of agrochemicals, fluorinated compounds often exhibit enhanced biological activity. Therefore, this compound could serve as a building block for the synthesis of novel herbicides, insecticides, or fungicides.
In materials science, benzophenone derivatives are widely used as photoinitiators in polymerization processes and as UV absorbers to protect materials from degradation. The specific substitution pattern of this compound could impart unique properties to polymers or coatings.
Spectroscopic and Advanced Structural Elucidation of 3,4 Difluoro 3 Methylbenzophenone
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of 3,4-Difluoro-3'-methylbenzophenone is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands allows for the confirmation of the compound's structure.
A prominent and intense absorption band is expected in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the benzophenone (B1666685) ketone group. researchgate.netscialert.net This band is often sharp and serves as a key indicator of the benzophenone backbone. The electron-withdrawing nature of the fluorine atoms on one of the phenyl rings can slightly influence the position of this band.
The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl ring typically manifest as strong absorptions in the 1100-1300 cm⁻¹ range. The presence of the methyl group on the other phenyl ring will give rise to characteristic C-H stretching and bending vibrations. The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H Stretching | Weak to Medium |
| 2970-2950 | Asymmetric CH₃ Stretching | Weak |
| 2880-2860 | Symmetric CH₃ Stretching | Weak |
| 1670-1650 | C=O Stretching | Strong, Sharp |
| 1600-1400 | Aromatic C=C Stretching | Medium to Strong |
| 1465-1440 | Asymmetric CH₃ Bending | Medium |
| 1390-1370 | Symmetric CH₃ Bending | Medium |
| 1300-1100 | C-F Stretching | Strong |
| Below 1000 | Aromatic C-H Bending (Out-of-plane) | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopic Characterization
Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule.
The C=O stretching vibration, while strong in the IR spectrum, is also expected to be observed in the Raman spectrum, typically in a similar region of 1640-1660 cm⁻¹. researchgate.netnih.gov The symmetric breathing vibrations of the aromatic rings are often prominent in the Raman spectrum, appearing as sharp bands. The C-F bonds are also Raman active, and their stretching vibrations can be observed.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H Stretching | Medium |
| 1660-1640 | C=O Stretching | Medium to Strong |
| 1610-1580 | Aromatic Ring Breathing | Strong |
| 1300-1100 | C-F Stretching | Medium |
| 1010-990 | Aromatic Ring Trigonal Bending | Strong |
| 850-750 | Aromatic C-H Bending | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine and carbonyl substituents.
The protons on the 3,4-difluorophenyl ring will appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atoms. The protons on the 3'-methylphenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group. The methyl protons will give a characteristic singlet in the upfield region, typically around 2.4 ppm. rsc.orgchemicalbook.com
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 - 7.5 | Multiplet | Protons on the 3,4-difluorophenyl ring |
| ~7.6 - 7.3 | Multiplet | Protons on the 3'-methylphenyl ring |
| ~2.4 | Singlet | CH₃ protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
The carbonyl carbon is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 194-197 ppm. rsc.org The carbons in the aromatic rings will resonate in the 120-145 ppm region. The carbons directly bonded to the fluorine atoms will show characteristic splitting (C-F coupling). The methyl carbon will appear as a singlet in the upfield region, around 21-22 ppm. rsc.org
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O |
| ~150-148 (d, ¹JCF) | C-F |
| ~144 | Quaternary carbon of the methyl-substituted ring |
| ~138-125 | Aromatic CH and Quaternary carbons |
| ~118-115 (d, ²JCF) | Aromatic CH ortho to F |
| ~21.5 | CH₃ |
d = doublet, JCF = coupling constant between carbon and fluorine
Advanced Two-Dimensional and Solid-State NMR Techniques
While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed for unambiguous assignment of all proton and carbon signals. These techniques would be particularly useful in resolving the complex spin systems of the aromatic protons and confirming the connectivity within the molecule.
Solid-state NMR spectroscopy could provide insights into the molecular conformation and packing of this compound in the crystalline state. This technique is sensitive to the local environment and can reveal information about intermolecular interactions that are not observable in solution-state NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions characteristic of the benzophenone chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. For benzophenone derivatives, two primary types of electronic transitions are typically observed: the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions. edinst.comedinst.com
The n→π* transition involves the excitation of an electron from one of the non-bonding (n) orbitals of the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. edinst.com This transition is characteristically of low intensity (molar absorptivity, ε < 2000 L·mol⁻¹·cm⁻¹) and occurs at a longer wavelength. acs.org The π→π* transition involves the promotion of an electron from a bonding π orbital, associated with the aromatic rings and the carbonyl group, to an antibonding π* orbital. This transition is typically much more intense (ε > 10,000 L·mol⁻¹·cm⁻¹) and occurs at a shorter wavelength. acs.org
In this compound, the presence of fluoro and methyl substituents on the phenyl rings influences the energy levels of the molecular orbitals, thus causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group modify the electronic distribution within the molecule, affecting the energies of both the n→π* and π→π* transitions. The solvent environment can also impact the absorption spectrum, particularly the n→π* transition.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), which allows for the determination of its elemental composition. nih.govnih.gov
For this compound, the molecular formula is C₁₄H₁₀F₂O. HRMS analysis would provide an experimental mass that can be compared against the calculated theoretical (monoisotopic) mass. A close match between the experimental and theoretical mass confirms the assigned molecular formula, ruling out other potential formulas that might have the same nominal mass.
In addition to molecular ion determination, mass spectrometry provides structural information through analysis of fragmentation patterns. In electron ionization (EI) mode, the molecular ion (M⁺˙) of a benzophenone derivative is often observed, which then undergoes characteristic fragmentation. researchgate.net The most common fragmentation pathway for benzophenones is the α-cleavage on either side of the carbonyl group. miamioh.edu For this compound, this would lead to two primary acylium ion fragments: one corresponding to the 3,4-difluorobenzoyl cation and the other to the 3-methylbenzoyl cation.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
A key structural feature of benzophenone derivatives is the non-planar conformation, where the two aryl rings are twisted out of the plane of the central carbonyl group. nih.govresearchgate.net This twist is described by the dihedral angle between the planes of the two rings. For substituted benzophenones, this angle can vary significantly, typically ranging from 38° to over 80°, influenced by the steric and electronic effects of the substituents and the forces involved in crystal packing. nih.govresearchgate.net In this compound, the specific dihedral angle would be a result of the interplay between the steric hindrance of the substituents and the intermolecular interactions (such as van der Waals forces or potential C–H···F or C–H···O hydrogen bonds) within the crystal.
A full crystallographic analysis would determine the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). nih.gov While specific crystal structure data for this compound is not publicly available, the parameters would be determined through single-crystal X-ray diffraction experiments.
Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 3 Methylbenzophenone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. DFT methods are employed to investigate the geometry, electronic structure, and vibrational properties of 3,4-Difluoro-3'-methylbenzophenone.
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of two phenyl rings connected by a carbonyl group allows for rotational freedom, leading to different possible conformations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.24 |
| C-F (average) | 1.35 |
| C-C (aromatic, average) | 1.40 |
| C-CH₃ | 1.51 |
| Bond Angles (°) ** | |
| C-C=O (average) | 120.5 |
| C-C-C (aromatic, average) | 120.0 |
| F-C-C (average) | 119.5 |
| Dihedral Angles (°) ** | |
| Phenyl Ring 1 (C-C-C-C) | 35.0 |
| Phenyl Ring 2 (C-C-C-C) | -30.0 |
Note: The values in this table are representative and based on typical results from DFT calculations for similar benzophenone (B1666685) derivatives.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is typically localized on the methyl-substituted phenyl ring, which is more electron-rich, while the LUMO is predominantly distributed over the carbonyl group and the difluoro-substituted phenyl ring, which are more electron-withdrawing.
The calculated energies of these orbitals and the resulting energy gap provide insights into the electronic transitions and charge transfer possibilities within the molecule.
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Note: These energy values are illustrative and represent typical outcomes from DFT calculations on substituted benzophenones.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow areas represent intermediate potential values.
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The fluorine atoms also contribute to negative potential regions on the difluorophenyl ring. The hydrogen atoms of the phenyl rings and the methyl group would exhibit positive potential (blue to green), making them susceptible to nucleophilic attack. The aromatic rings themselves generally show a balance of potential. Such maps are invaluable for predicting how the molecule will interact with other reagents and biological macromolecules. researchgate.netresearchgate.net
Simulated Vibrational Frequencies and Spectroscopic Band Assignments
Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. d-nb.info By calculating the harmonic vibrational frequencies, it is possible to assign the specific atomic motions corresponding to each vibrational band observed in an experimental spectrum. These assignments help in the structural characterization of the compound.
For this compound, the key vibrational modes include:
C=O Stretching: A strong band, typically appearing in the range of 1650-1680 cm⁻¹, characteristic of the benzophenone core.
C-F Stretching: Strong absorptions in the 1250-1100 cm⁻¹ region, indicative of the fluorine substituents.
Aromatic C-H Stretching: Multiple weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group, usually found around 2950-2850 cm⁻¹.
C-C Aromatic Stretching: Several bands in the 1600-1400 cm⁻¹ range.
A table of representative calculated vibrational frequencies and their assignments is provided below.
| Calculated Frequency (cm⁻¹) | Assignment |
| 3075 | Aromatic C-H stretch |
| 2960 | Asymmetric CH₃ stretch |
| 1665 | C=O stretch |
| 1595 | Aromatic C-C stretch |
| 1240 | C-F stretch |
| 1150 | C-F stretch |
| 820 | C-H out-of-plane bend |
Note: Calculated frequencies are often scaled to better match experimental data. The values presented are illustrative.
Advanced Quantum Chemical Calculations
Beyond standard DFT methods, more advanced calculations can be performed to derive a deeper understanding of the electronic structure and reactivity of this compound.
Electronic Structure and Reactivity Descriptors
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors are based on conceptual DFT and provide a more quantitative picture of chemical behavior than a simple HOMO-LUMO gap analysis. imist.ma
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).
These descriptors for this compound, derived from the illustrative HOMO and LUMO energies, are presented in the table below.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 6.85 |
| Electron Affinity (A) | -E(LUMO) | 2.15 |
| Electronegativity (χ) | (I + A) / 2 | 4.50 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.31 |
Note: These values are derived from the illustrative HOMO and LUMO energies presented earlier.
Prediction of Thermodynamic Properties and Molecular Stability
Theoretical calculations are instrumental in determining the thermodynamic properties of a molecule, which in turn govern its stability and reactivity. By using computational methods, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated. These values provide a quantitative measure of the molecule's stability under various conditions.
Table 1: Predicted Thermodynamic Properties
| Property | Predicted Value | Significance |
| Boiling Point | 343.8 ± 42.0 °C | Indicates the temperature at which the compound transitions to a gaseous state. |
| Density | 1.208 ± 0.06 g/cm³ | Reflects the mass of the compound per unit volume. |
Note: The data in this table is based on predictive models for a structurally similar isomer, 3,4'-Difluoro-3'-methylbenzophenone, as specific data for the requested compound is not available. chemicalbook.com
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit substantial NLO responses. The structure of this compound, featuring fluorine atoms (acceptors) and a methyl group (donor) on separate phenyl rings linked by a carbonyl group, suggests potential for NLO activity.
Computational studies, often using Density Functional Theory (DFT), are employed to calculate NLO properties like the mean polarizability (⟨α⟩) and the first-order hyperpolarizability (β). nih.gov These parameters quantify how the molecule's electron cloud responds to an external electric field. A large hyperpolarizability value is a key indicator of a strong NLO response. uantwerpen.be Theoretical investigations on similar fluorinated benzophenones have shown that the substitution pattern significantly influences these properties. uantwerpen.be For this compound, computational analysis would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors to predict its potential utility in NLO applications. nih.gov
Table 2: Theoretical NLO Properties of a Representative Organic Chromophore
| NLO Parameter | Typical Calculated Value (esu) | Importance in NLO Applications |
| Mean Polarizability (⟨α⟩) | ~3.485 x 10⁻²² | Describes the linear response of the molecule's electron cloud to an electric field. |
| First Hyperpolarizability (β) | ~13.44 x 10⁻²⁷ | Quantifies the second-order, non-linear response, crucial for effects like frequency doubling. |
Note: These values are illustrative and taken from a study on a different NLO compound to provide context on the scale of these properties. nih.gov Specific calculations for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, tracking the movements and interactions of atoms over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the range of shapes it can adopt due to rotations around its single bonds. The key degrees of freedom are the torsional angles of the two phenyl rings relative to the central carbonyl group.
An MD simulation would typically place the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculate the forces between all atoms to model their motion. The resulting trajectory reveals the most stable conformations, the energy barriers between them, and how the molecule interacts with its surroundings. nih.gov This information is critical for understanding how the molecule might fit into a binding site or how it behaves in solution, providing a bridge between its static structure and its dynamic function.
Molecular Docking Studies (Purely in silico interaction analysis in a research context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.gov This method is fundamental in drug discovery and materials science for assessing potential binding affinity and interaction patterns in a research context. thesciencein.orgnih.gov
In a hypothetical docking study of this compound, the compound would be treated as a "ligand" and computationally placed into the active site of a target protein. mdpi.com The docking algorithm would then sample numerous positions and orientations, scoring them based on factors like electrostatic compatibility and hydrogen bonding potential. nih.gov The results would highlight the most likely binding mode and provide a calculated binding energy, which serves as an estimate of the binding affinity. thesciencein.org For instance, the fluorine atoms could act as hydrogen bond acceptors, while the phenyl rings might engage in hydrophobic or π-stacking interactions. Such purely in silico analyses guide further experimental research by identifying which protein targets a compound might interact with and the specific atomic interactions that stabilize the complex. nih.govresearchgate.net
Photochemistry and Photophysical Properties of 3,4 Difluoro 3 Methylbenzophenone
Investigation of Photochemical Behavior and Reaction Mechanisms
The photochemical behavior of benzophenone (B1666685) and its derivatives is rich and highly dependent on the nature and position of substituents, as well as the reaction medium. While direct studies on 3,4-Difluoro-3'-methylbenzophenone are not extensively detailed in the literature, significant insights can be drawn from closely related structures, particularly 3-fluoro-3'-methylbenzophenone.
Research on 3-fluoro-3'-methylbenzophenone has revealed that in acidic aqueous solutions, it can undergo a "meta-effect" photochemical reaction, specifically a meta-methyl deprotonation. researchgate.net This type of reaction is an unusual acid-catalyzed process that competes with other photochemical pathways like photohydration. researchgate.net It is proposed that the introduction of electron-donating groups (like a methyl group) and electron-withdrawing groups (like fluorine) at the meta positions of the two different phenyl rings can influence these photochemical reactions. researchgate.net
For this compound, the photochemical behavior would be influenced by this interplay of substituent effects. The presence of two fluorine atoms on one ring and a methyl group on the other sets up an electronic asymmetry across the central carbonyl group. In acidic, water-containing solutions, it is plausible that this compound could also exhibit unique photochemical reactivity, potentially involving the activation of the meta-methyl group. The photochemical pathways of 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone have been explored using time-resolved spectroscopic experiments and density functional theory (DFT) computations, which could serve as a methodological basis for investigating the title compound. researchgate.net
The photoreduction of the benzophenone carbonyl group to form a benzopinacol (B1666686) is a classic photochemical reaction. The kinetics of this process are known to be highly dependent on ring substitution. nih.gov Studies on other fluorinated benzophenones indicate that they react from an n-π* excited state, and the rate of reduction is influenced by the stability of the resulting ketyl radical. nih.gov It is therefore expected that this compound would undergo photoreduction, with the reaction kinetics being modulated by the electronic effects of the difluoro and methyl substituents.
Table 1: Potential Photochemical Reactions of Substituted Benzophenones in Solution
| Reaction Type | Description | Relevant Substituents/Conditions |
| Meta-Methyl Deprotonation | An acid-catalyzed proton exchange at a meta-positioned methyl group. researchgate.netresearchgate.net | Methyl group at a meta position; acidic aqueous solutions. researchgate.netresearchgate.net |
| Photoreduction | Reduction of the carbonyl group, often in the presence of a hydrogen donor like isopropyl alcohol, to form a ketyl radical. nih.gov | Most benzophenone derivatives; rate is dependent on substituent effects on the excited state and radical stability. nih.gov |
| Photohydration | The addition of water to the molecule upon photoexcitation, often observed in acidic aqueous solutions. researchgate.net | Can compete with other reactions like meta-methyl activation. researchgate.net |
Excited State Dynamics and Energy Transfer Processes
Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are characterized by a very rapid and highly efficient intersystem crossing (ISC) from the initially formed singlet state to a lower-energy triplet state (T₁). This process is typically much faster than fluorescence, meaning that most of the excited-state population is funneled to the triplet manifold.
The nature of the lowest excited triplet state is crucial. It can be either an n,π* state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital, or a π,π* state, involving promotion of an electron within the aromatic π-system. The n,π* triplet state has a biradical character centered on the carbonyl group and is generally the more photoreactive state, responsible for hydrogen abstraction reactions. nih.gov The relative energies of the n,π* and π,π* states can be influenced by both substituents and the polarity of the solvent. nih.gov
Energy transfer from the triplet state of the benzophenone moiety to other molecules is another important process. If a suitable acceptor molecule with a lower triplet energy is present, the excited benzophenone derivative can act as a photosensitizer, transferring its triplet energy and returning to its ground state while the acceptor becomes excited.
Effects of Fluorine and Methyl Substituents on Photoreactivity
The specific placement of the difluoro and methyl groups on the benzophenone skeleton has a profound impact on its electronic structure and, consequently, its photoreactivity.
Fluorine Substituents: The two fluorine atoms at the 3 and 4 positions of one phenyl ring exert a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. libretexts.org They also have a weaker, electron-donating resonance effect (+R) via their lone pairs. For halogens, the inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. libretexts.org This has several consequences:
It increases the electrophilicity of the carbonyl carbon.
It lowers the energy of the n-orbitals on the carbonyl oxygen, which can affect the n,π* transition energy.
It influences the stability of radical intermediates formed during photochemical reactions. nih.gov
Methyl Substituent: The methyl group at the 3'-position is generally considered an electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation. libretexts.org This increases the electron density on the phenyl ring to which it is attached.
The combination of a strongly electron-poor difluorinated ring and a relatively electron-rich methylated ring creates a significant dipole across the molecule. This substitution pattern can affect the balance between the n,π* and π,π* triplet states. The electron-withdrawing fluorines tend to stabilize the n,π* state, making hydrogen abstraction more favorable. In contrast, extensive π-conjugation or strong electron-donating groups can lower the energy of the π,π* state, sometimes making it the lowest triplet state and reducing the molecule's photoreactivity in hydrogen abstraction processes. For this compound, the strong inductive effect of the two fluorine atoms likely ensures that the n,π* state remains the lowest triplet state, preserving its photoreactive nature.
Table 2: Electronic Properties of Substituents on the Benzophenone Core
| Substituent | Position(s) | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Fluorine | 3, 4 | Strongly electron-withdrawing (-I) libretexts.org | Weakly electron-donating (+R) libretexts.org | Net electron-withdrawing libretexts.org |
| Methyl | 3' | Weakly electron-donating (+I) libretexts.org | Electron-donating (Hyperconjugation) | Net electron-donating |
Role in Photopolymerization and Light-Sensitive Systems (academic research focus)
In academic research, substituted benzophenones are of great interest as photoinitiators for polymerization, particularly in UV-curing applications for coatings, inks, and adhesives. chemimpex.com Benzophenone and its derivatives typically function as Type II photoinitiators.
The mechanism of Type II photoinitiation involves the following steps:
The benzophenone derivative absorbs a UV photon and undergoes intersystem crossing to its reactive n,π* triplet state.
In this excited state, the benzophenone derivative abstracts a hydrogen atom from a synergist or co-initiator, which is typically a tertiary amine.
This hydrogen abstraction process results in the formation of a benzophenone ketyl radical and an amine-derived α-aminoalkyl radical.
The α-aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.
4-Methylbenzophenone is a known and efficient Type II photoinitiator. sellchems.com The academic interest in this compound would lie in investigating how its specific substitution pattern affects its efficiency as a photoinitiator. The strong electron-withdrawing nature of the 3,4-difluorophenyl group is expected to enhance the hydrogen-abstracting ability of the triplet-state carbonyl group. This could potentially lead to a higher rate of initiation and a more efficient polymerization process compared to unsubstituted or simply alkyl-substituted benzophenones.
Research in this area would involve studies comparing the photopolymerization kinetics of various monomers using this compound against other standard benzophenone-based photoinitiators. Such studies would provide valuable structure-reactivity relationships, contributing to the rational design of new and more efficient photoinitiators for advanced materials and light-sensitive systems. The unique "meta-effect" photochemistry observed in related compounds also suggests that it could be explored for novel light-sensitive systems beyond simple polymerization, perhaps in the development of photoswitchable materials or for specific chemical synthesis applications under acidic conditions.
Electrochemistry and Redox Character of 3,4 Difluoro 3 Methylbenzophenone
Electrochemical Properties and Redox Potentials
The electrochemical reduction of benzophenones in aprotic solvents typically proceeds through two successive one-electron transfer steps. mdpi.com The first step forms a stable radical anion, and the second, at a more negative potential, generates a dianion. researchgate.net The redox potentials at which these transfers occur are sensitive to the nature and position of substituents on the aromatic rings.
Interactive Data Table: Reduction Peak Potentials of 3,4-Difluorobenzophenone at Various Scan Rates mdpi.com
The following table presents the cathodic peak potential (Epc) for the first reduction step of 3,4-Difluorobenzophenone at different scan rates. The potential is measured against a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode.
Selected Scan Rate: 0.10 V/s
| Scan Rate (V/s) | Cathodic Peak Potential (Epc vs Fc/Fc⁺) (V) |
|---|---|
| 0.020 | -1.801 |
| 0.050 | -1.808 |
| 0.100 | -1.815 |
| 0.200 | -1.824 |
| 0.500 | -1.841 |
| 1.000 | -1.859 |
The presence of electron-withdrawing fluorine atoms on one of the phenyl rings makes the carbonyl group more electrophilic, thus facilitating its reduction. This is reflected in the reduction potential. The addition of a methyl group at the 3'-position in 3,4-Difluoro-3'-methylbenzophenone is expected to have a slight electron-donating effect, which would likely shift the reduction potential to a slightly more negative value compared to its non-methylated counterpart.
Mechanisms of Electron Transfer and Reduction Pathways
The electrochemical reduction of benzophenones, including halogenated derivatives, generally follows a well-established pathway in aprotic media. researchgate.net The initial step is a one-electron transfer to the carbonyl group, resulting in the formation of a radical anion. researchgate.net
Step 1: Formation of the Radical Anion
C₁₄H₉F₂O + e⁻ ⇌ [C₁₄H₉F₂O]⁻•
This radical anion is often stable on the timescale of cyclic voltammetry, exhibiting a reversible or quasi-reversible wave. mdpi.comresearchgate.net The stability of this intermediate is influenced by the solvent, the supporting electrolyte, and the substituents on the benzophenone (B1666685) core.
In the presence of proton donors, the mechanism can be more complex, with the possibility of protonation of the radical anion. However, in dry aprotic solvents, the radical anion can undergo a second one-electron reduction at a more negative potential to form a dianion. researchgate.net
Step 2: Formation of the Dianion
[C₁₄H₉F₂O]⁻• + e⁻ ⇌ [C₁₄H₉F₂O]²⁻
The dianion is a much stronger base and is typically more reactive than the radical anion. The presence of the fluorine atoms in this compound can influence the stability and reactivity of these intermediates through inductive effects.
Potential in Electro-organic Synthesis and Derivatization
The electrochemical properties of this compound suggest its potential utility in electro-organic synthesis. The ability to generate a reactive radical anion or dianion under controlled potential opens up avenues for various synthetic transformations.
One area of potential application is in reductive coupling reactions . The electrochemically generated radical anion of this compound can act as a nucleophile or a radical species, enabling carbon-carbon bond formation with suitable electrophiles.
Furthermore, the electrochemical reduction of the carbonyl group can be a key step in the synthesis of corresponding alcohols or pinacols. nih.gov This method offers a green alternative to traditional chemical reducing agents. nih.gov
The presence of fluorine atoms also makes this compound a potential precursor in the synthesis of more complex fluorinated molecules. The electrochemical generation of reactive intermediates could facilitate nucleophilic substitution reactions at the fluorinated positions, although this would likely require specific reaction conditions. The field of electro-organic synthesis is continually expanding, offering novel reaction pathways that are often more selective and environmentally friendly than conventional methods. asianpubs.org
Reactivity and Fundamental Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. In 3,4-Difluoro-3'-methylbenzophenone, the carbonyl group strongly activates the attached difluorophenyl ring towards substitution. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The presence of two fluorine atoms on the same ring raises the question of regioselectivity. The substitution of a fluorine atom is highly favored at the position para to the electron-withdrawing ketone (C-4) over the meta position (C-3). This preference is due to the superior stabilization of the negative charge in the Meisenheimer complex intermediate when the nucleophile attacks the C-4 position. The charge can be delocalized onto the electronegative oxygen atom of the carbonyl group through resonance, a stabilizing effect that is not possible with attack at C-3.
Common nucleophiles used in SNAr reactions with activated difluoro-aromatic compounds include amines (like morpholine), alkoxides, and thiolates. ichrom.comresearchgate.net The reaction conditions often involve polar aprotic solvents, such as DMSO or DMF, which can solvate the cation without deactivating the nucleophile. d-nb.info In some cases, the use of specific reaction media like deep eutectic solvents can be employed to control regioselectivity. researchgate.net
Table 1: Regioselectivity in SNAr of this compound
| Position of Attack | Activating Group | Stability of Meisenheimer Complex | Major/Minor Product |
|---|---|---|---|
| C-4 (para) | Ketone (C=O) | High (Charge delocalized onto carbonyl oxygen) | Major |
| C-3 (meta) | Ketone (C=O) | Lower (No direct resonance stabilization by carbonyl) | Minor |
The general scheme for the SNAr reaction with a generic nucleophile (Nu⁻) is as follows:
Addition Step: The nucleophile attacks the electron-deficient carbon (preferentially C-4), breaking the aromaticity and forming the Meisenheimer complex.
Elimination Step: The fluoride (B91410) ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
Studies on similar substrates, such as 2,4-difluoro-nitrobenzene, have demonstrated that with strong nucleophiles and forcing conditions, disubstitution can also occur. ichrom.com
Radical Reactions Involving the Ketone Moiety and Aromatic Rings
The benzophenone (B1666685) core of the molecule is well-known for its photochemical reactivity. Upon absorption of UV light (typically around 330-360 nm), the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). youtube.comresearchgate.net
The triplet state of benzophenone has a diradical character and can act as a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor, such as isopropyl alcohol, the excited ketone initiates a radical reaction known as photoreduction. youtube.com
The mechanism proceeds as follows:
Photoexcitation: this compound absorbs a photon, leading to the formation of the triplet state.
Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from a donor molecule (e.g., isopropyl alcohol), forming a benzophenone ketyl radical and a radical from the donor (e.g., an isopropanol (B130326) radical). youtube.com
Radical Coupling: Two ketyl radicals can then couple to form a pinacol, in this case, a substituted benzpinacol. The isopropanol radical is converted to acetone. youtube.com
Table 2: Key Steps in the Photoreduction of this compound
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1. Excitation | This compound + hν | Excited Triplet State Ketone | Absorption of UV light promotes the ketone to a reactive triplet state. youtube.com |
| 2. H-Abstraction | Excited Ketone + Isopropyl Alcohol | Ketyl Radical + Isopropanol Radical | The excited ketone abstracts a hydrogen atom from the alcohol. youtube.com |
| 3. Dimerization | 2 x Ketyl Radical | Substituted Benzpinacol | Two ketyl radicals combine to form a stable dimer product. youtube.com |
While photoreduction at the ketone is the most prominent radical reaction, radical addition to the aromatic rings is also possible, typically requiring potent radical-generating reagents. For instance, reactions involving perfluoroalkyl radicals can lead to the addition across the π-system of the aromatic rings. nih.gov
Synthesis and Academic Applications of Derivatives and Analogues
Rational Design Principles for 3,4-Difluoro-3'-methylbenzophenone Derivatives
Another key principle is scaffold similarity. Researchers may design analogues based on the hypothesis that substituting a known active scaffold with the difluorobenzophenone moiety could lead to compounds with modified or improved properties. nih.gov For example, in the design of dopamine (B1211576) D4 receptor antagonists, a 4,4-difluoropiperidine (B1302736) scaffold was explored as an analogue to previously studied structures. The rationale often involves fine-tuning physicochemical properties such as lipophilicity, electronic distribution, and molecular geometry. The introduction of fluorine atoms, as in the parent compound, is a deliberate design choice intended to modulate these properties, potentially influencing receptor binding or material characteristics like thermal stability. psu.edu Furthermore, design principles can be aimed at achieving specific photophysical behaviors, such as mechanofluorochromism, where the molecular structure is engineered to change its fluorescence properties in response to mechanical stress. rsc.org
Synthesis of Chemically Modified Analogues
The versatility of the this compound core allows for its incorporation into various complex molecular architectures through several synthetic pathways.
Incorporation into Poly(ether ether ketone) (PEEK) Analogues Difluorobenzophenone derivatives are valuable monomers in the synthesis of high-performance polymers like PEEK. The synthesis is typically achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction. core.ac.uk In this process, a difluorobenzophenone monomer acts as the electrophilic component, reacting with a bisphenol, such as hydroquinone, in the presence of a weak base like sodium carbonate and a high-boiling solvent like diphenyl sulfone. core.ac.uk By varying the ratio of this compound with other monomers like 4,4'-difluorobenzophenone (B49673), copolymers with tailored properties can be synthesized. The reaction yields high molecular weight polymers whose characteristics, such as solubility and thermal properties, are dependent on the monomer composition. core.ac.uk
Synthesis of Quinazolinone Derivatives The 4(3H)-quinazolinone scaffold is a significant heterocyclic motif in chemical research. nih.gov Derivatives incorporating the this compound structure can be synthesized through multi-step reaction sequences. A common method involves the initial synthesis of a 2-amino-N-(aryl)benzamide, which can be derived from the corresponding aminobenzophenone. This intermediate can then undergo cyclization with a suitable reagent to form the quinazolinone ring. For example, reacting a 2-aminobenzophenone (B122507) derivative with an acid chloride or anhydride (B1165640) can lead to the formation of the heterocyclic system. Another efficient method is the intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts, to yield the quinazolinone core in high purity. researchgate.net
Synthesis of Piperidine (B6355638) Scaffolds The synthesis of piperidine-containing analogues has been explored, particularly for their potential as receptor antagonists in academic studies. nih.gov The synthesis of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, for instance, involves a multi-step process. The core piperidine ring is first constructed and functionalized. Subsequently, the phenoxy side chain, which could be derived from a substituted phenol (B47542) related to the methylbenzophenone part of the target molecule, is introduced via an ether linkage. Structure-activity relationship (SAR) studies have led to the synthesis of a series of these compounds where the substituents on the phenoxy ring are varied to investigate their impact on biological receptor binding. For example, analogues with 4-fluorophenyl, 3,4-difluorophenyl, and 3-methylphenyl groups have been synthesized to probe the electronic and steric requirements for high-affinity binding.
Comprehensive Characterization of Novel Derivatives (Spectroscopic, Computational)
A thorough characterization of newly synthesized derivatives is essential to confirm their structure and understand their electronic properties. This is achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, confirming the presence of key functional groups and the connectivity of atoms. researchgate.net For fluorinated compounds, ¹⁹F NMR is particularly crucial, providing distinct signals for the fluorine atoms that confirm their position in the molecule. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) stretch of the benzophenone (B1666685) ketone, and C-F bonds. mdpi.comdntb.gov.ua
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula. researchgate.net
Computational Characterization
Density Functional Theory (DFT): DFT calculations are widely used to model the properties of these derivatives. researchgate.netresearchgate.net Geometric optimization using DFT provides the most stable three-dimensional structure of the molecule. These calculations are also used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra for validation. researchgate.net
Molecular Orbital Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is performed to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and can show charge transfer within the molecule. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. researchgate.netresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Below is a summary of the characterization techniques used for derivatives of this compound.
Table 1: Spectroscopic and Computational Characterization Methods| Technique | Purpose | References |
|---|---|---|
| ¹H, ¹³C, ¹⁹F NMR | Elucidation of molecular structure and atom connectivity. | researchgate.net, mdpi.com |
| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, C-F). | dntb.gov.ua, mdpi.com |
| Mass Spectrometry | Determination of molecular weight and elemental formula. | researchgate.net |
| DFT Calculations | Optimization of molecular geometry and prediction of vibrational spectra. | researchgate.net, researchgate.net |
| HOMO-LUMO Analysis | Understanding electronic properties, reactivity, and intramolecular charge transfer. | researchgate.net, researchgate.net |
| MEP Mapping | Visualization of charge distribution and prediction of reactive sites. | researchgate.net, researchgate.net |
Elucidation of Structure-Property Relationships (in a purely academic context)
A primary goal of synthesizing and characterizing these derivatives is to establish clear relationships between their chemical structure and their observed properties.
In the context of PEEK analogues , the structure-property relationship is evident in how the polymer's thermal properties are affected by the monomer composition. Incorporating different difluorobenzophenone isomers into the polymer backbone alters chain flexibility and packing. For example, copolymers of traditional PEEK with an ortho-substituted PEEK (o-PEEK) show a decrease in the glass transition temperature (Tg) as the percentage of the more flexible ether bonds changes. core.ac.uk Copolymers containing 35% or less of 2,4-difluorobenzophenone (B1332400) were found to be semi-crystalline, with melting temperatures (Tm) ranging from 280 to 320°C, demonstrating a direct link between the monomer structure and the material's bulk properties. core.ac.uk
Table 2: Thermal Properties of PEEK Analogues with Varying Monomer Composition
| Polymer Composition (% 2,4-difluorobenzophenone) | Glass Transition Temp. (Tg) | Crystallization Temp. (Tc) | Melting Temp. (Tm) | Reference |
|---|---|---|---|---|
| ≤ 35% | 113 - 152 °C | 220 - 230 °C | 280 - 320 °C | core.ac.uk |
| 100% (o-PEEK) | 145 °C | Amorphous | Amorphous | core.ac.uk |
For piperidine-based derivatives designed as dopamine D4 receptor antagonists, structure-activity relationship (SAR) studies have provided detailed insights. The binding affinity (Ki) of these compounds to the receptor is highly sensitive to the substitution pattern on the phenoxy ring. Research has shown that a 3,4-difluorophenyl group (compound 8b) resulted in the highest potency in one series, with a Ki value of 5.5 nM. Replacing this with a 3-methylphenyl group (8c) maintained good activity (Ki = 13 nM), while removing the fluorine altogether (8e) or having only a 4-fluoro substituent led to a decrease in binding affinity. This demonstrates a clear electronic and steric requirement for optimal interaction with the receptor binding site.
Table 3: Structure-Activity Relationship of 4,4-Difluoropiperidine Ether Analogs
| Compound | Phenoxy Ring Substitution | D4 Receptor Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 8b | 3,4-Difluorophenyl | 5.5 nM | |
| 8c | 3-Methylphenyl | 13 nM | |
| 8e | Phenyl | 27 nM | |
| 8d | 4-Chlorophenyl | 53 nM | |
| 8f | 3-Fluoro-4-methylphenyl | 72 nM | |
| 8a | 4-Fluorophenyl | Similar to 7a (140-320 nM range) |
In the field of materials science, studies on benzophenone-based difluoroboron compounds have shown how subtle structural changes influence photophysical properties. A derivative with a 3,5-di-tert-butyl salicylaldehyde (B1680747) moiety exhibited reversible mechanofluorochromic behavior, changing its emission color under mechanical force. rsc.org In contrast, a closely related analogue with only one tert-butyl group did not show this effect. This difference was attributed to the different molecular packing arrangements in the solid state, highlighting a direct relationship between the molecular structure and the macroscopic optical properties of the material. rsc.org
Advanced Research Applications in Chemical Sciences
Utility as a Versatile Building Block in Complex Organic Synthesis
Fluorinated benzophenone (B1666685) derivatives are a recognized class of organic building blocks in synthetic chemistry. bldpharm.combldpharm.com The structure of 3,4-Difluoro-3'-methylbenzophenone, featuring a difluorinated ring, a methylated ring, and a reactive ketone group, makes it a versatile precursor for constructing more complex molecular architectures. Its synthesis can be envisioned through established methods such as the Friedel-Crafts acylation, a common reaction for producing benzophenones. nih.gov
The strategic placement of its functional groups allows for selective reactions. The fluorine atoms can influence the electronic properties of the adjacent phenyl ring and may participate in nucleophilic aromatic substitution reactions under specific conditions. The methyl group can be a site for further functionalization, and the carbonyl group is a classic handle for a wide array of chemical transformations, including reductions, additions, and condensations. Research into benzophenone derivatives has shown their utility in creating complex heterocyclic systems, such as thiazoles, which have demonstrated biological activity. nih.gov This underscores the potential of this compound as a foundational element for synthesizing novel compounds with tailored properties.
**9.2. Contributions to Materials Science Research
The benzophenone core is integral to various areas of materials science, and the introduction of fluorine and methyl substituents can fine-tune the properties of resulting materials.
High-performance thermoplastics such as poly(aryl ether ketone)s (PAEK) and poly(ether ether ketone) (PEEK) are prized for their exceptional thermal stability and chemical resistance. wright.edu The synthesis of these polymers traditionally relies on the nucleophilic aromatic substitution reaction between specific difluorinated benzophenone monomers and aromatic diols. A well-known monomer for this process is 4,4'-difluorobenzophenone (B49673). google.comwikipedia.org
Researchers have also explored other isomers, such as 3,5-difluorobenzophenone, to create PEEK analogues with modified properties, like improved solubility, by introducing pendant functional groups. wright.edu While these examples highlight the critical role of difluorobenzophenone isomers in polymer chemistry, the specific integration of this compound into PAEK or PEEK systems is not prominently documented. The substitution pattern is crucial for polymerization, and the 3,4-difluoro arrangement would lead to different polymer structures compared to the more common 4,4'- and 3,5-isomers.
Benzophenone derivatives are being explored as precursors for materials used in organic electronics and optoelectronics. For instance, novel fluorescent dyes, such as benzoxazole-boron complexes, have been synthesized from substituted benzophenone starting materials. mdpi.com These materials exhibit interesting photophysical properties that are influenced by the substituents on the benzophenone core. mdpi.com
The electron-withdrawing nature of the fluorine atoms in this compound can impact the electronic energy levels (HOMO/LUMO) of any derived materials. This modulation is a key strategy in designing organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices. While the direct application of this compound in this field remains an area for deeper exploration, the proven utility of the broader benzophenone class suggests its potential as a building block for new photoactive and electroactive materials.
The benzophenone scaffold is well-established in the field of photochemistry. Specifically, some benzophenone derivatives act as Type II photoinitiators, which are molecules that, upon exposure to UV light, can initiate polymerization reactions. sellchems.com A prominent example is 4-methylbenzophenone, which is widely used in UV-curable coatings, inks, and varnishes. sellchems.com
Furthermore, the development of novel photosensitizers for visible-light-induced reactions is an active area of research. frontiersin.org These molecules absorb light and transfer the energy to other molecules, enabling chemical transformations. While structurally related compounds are known photoinitiators, the specific performance and application of this compound as a photoinitiator or photosensitizer have not been extensively detailed in available research. However, its structural similarity to known photoactive molecules makes it a candidate for investigation in the development of new photocurable materials.
Investigation in Catalysis and Ligand Design
The design of organic ligands that can coordinate with metal centers is fundamental to the development of new catalysts. The carbonyl oxygen in this compound provides a potential coordination site for metal ions. Furthermore, the compound can serve as a synthetic intermediate for creating more complex, multidentate ligands. For example, benzophenones can be converted into thiosemicarbazones, which are known to coordinate with metals and have been studied for their biological and chemical properties. nih.gov
In the field of reticular chemistry, well-defined organic building blocks are assembled with metal nodes to create highly porous materials like metal-organic frameworks (MOFs), which can have significant catalytic applications. nih.gov The defined geometry and functional groups of this compound make it a potential candidate for designing organic linkers for such advanced materials. While specific applications in catalysis have yet to be broadly reported, its chemical nature supports its potential for exploration in ligand design for new catalytic systems.
Conclusion and Future Directions in Academic Research
Synthesis of Key Research Findings for 3,4-Difluoro-3'-methylbenzophenone
A comprehensive review of academic databases and chemical literature indicates a significant scarcity of research focused specifically on this compound. Unlike its more studied isomers or related fluorinated benzophenones, there are no prominent studies detailing its synthesis, spectroscopic characterization, or potential applications. The primary information available is its listing in chemical supplier catalogs, which confirms its existence as a chemical entity but provides no substantive research context.
The absence of dedicated research on this compound means that there are no key findings to synthesize. Its chemical and physical properties, reactivity, and biological activity remain largely uncharacterized in the public domain.
Identification of Remaining Challenges and Unexplored Research Avenues
The lack of existing data on this compound itself defines the primary challenge and, concurrently, the scope of unexplored research. Key areas that warrant investigation include:
Synthetic Methodologies: A fundamental challenge lies in the development of efficient and regioselective synthetic routes to produce this compound. Standard methods for benzophenone (B1666685) synthesis, such as Friedel-Crafts acylation, could lead to a mixture of isomers when starting with substituted aromatic compounds. For instance, the acylation of 1,2-difluorobenzene (B135520) with 3-methylbenzoyl chloride, or the acylation of toluene (B28343) with 3,4-difluorobenzoyl chloride, would likely face challenges in controlling the position of the new substituent, leading to a mixture of products that are difficult to separate. Future research should focus on developing novel synthetic strategies or refining existing ones to achieve high yields and purity of the desired isomer.
Spectroscopic and Physicochemical Characterization: There is a pressing need for a complete characterization of the compound. This includes detailed analysis using modern spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy to unequivocally confirm its structure. Furthermore, fundamental physicochemical properties like melting point, boiling point, solubility, and crystal structure (if applicable) are yet to be determined.
Photochemical Properties: Benzophenones are well-known for their photochemical reactivity, often utilized as photoinitiators in polymer chemistry or as photosensitizers in organic synthesis. The influence of the specific substitution pattern of 3,4-difluoro and 3'-methyl groups on the photophysical and photochemical properties of the benzophenone core is an unexplored area. Research into its UV-Vis absorption spectrum, triplet state energy, and quantum yields would be highly valuable.
Biological Activity Screening: Many substituted benzophenones exhibit interesting biological activities. For instance, some are investigated as potential anticancer agents, antivirals, or as inhibitors of specific enzymes. nih.govresearchgate.net The unique electronic and steric properties conferred by the fluorine and methyl substituents in this compound could lead to novel biological activities. A broad screening of this compound against various biological targets could unveil potential applications in medicinal chemistry.
Materials Science Applications: Polyetherketones, a class of high-performance polymers, are often synthesized from difluorobenzophenone monomers. While 4,4'-difluorobenzophenone (B49673) is a common precursor, the use of asymmetrically substituted monomers like this compound could lead to polymers with modified properties, such as altered solubility, thermal stability, or mechanical strength. This remains a completely unexplored avenue.
Prospective Outlook for Fundamental and Applied Chemical Research
The future for research on this compound is wide open, with significant potential for both fundamental and applied discoveries.
From a fundamental research perspective, this compound serves as an excellent model system to study the effects of asymmetric substitution on the electronic structure, reactivity, and spectroscopy of the benzophenone scaffold. Detailed experimental and computational studies could provide deeper insights into structure-property relationships within this important class of organic molecules. Understanding the directing effects of the fluoro and methyl groups in various chemical transformations would be of significant academic interest.
In the realm of applied chemical research , the prospects are equally promising. The development of scalable and cost-effective synthetic routes would be the first crucial step. Following this, the exploration of its utility could branch into several domains:
Pharmaceuticals: Given the prevalence of fluorine in modern pharmaceuticals, this compound could serve as a valuable building block for the synthesis of new drug candidates. jmu.edu Its potential as an inhibitor for enzymes like those involved in Alzheimer's disease or as an antiviral agent warrants investigation. nih.govresearchgate.net
Agrochemicals: The benzophenone moiety is present in some pesticides and herbicides. The specific substitution pattern of this compound might confer desirable properties for new agrochemical development.
Advanced Materials: As mentioned, its potential as a monomer for novel polyetherketones or other specialty polymers is a significant area for future applied research. These materials could find applications in aerospace, electronics, and medical devices where high performance is required.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Difluoro-3'-methylbenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where a fluorinated benzoyl chloride reacts with a methyl-substituted aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous syntheses (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) use reflux conditions in nitrobenzene, followed by steam distillation and recrystallization from ethanol to isolate the product . Yield optimization requires precise control of stoichiometry, reaction time (e.g., 45 minutes at 80–90°C), and purification steps (e.g., sodium hydroxide extraction to remove acidic byproducts) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction resolves the spatial arrangement of fluorine and methyl substituents, confirming dihedral angles (e.g., ~57° between aromatic rings in similar benzophenones) and hydrogen-bonding networks .
- FT-IR and NMR identify functional groups: C=O stretching (~1650–1700 cm⁻¹), fluorine-induced deshielding in ¹⁹F NMR (~-110 to -120 ppm), and methyl group splitting in ¹H NMR .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₅H₁₂F₂O, exact mass 246.0856) .
Q. What biological activities are associated with fluorinated benzophenones, and how do substituents modulate these effects?
- Methodological Answer : Fluorinated benzophenones exhibit antifungal and anti-inflammatory properties. For example, methyl and fluorine substituents enhance lipophilicity, improving membrane permeability in fungal cells. Activity is quantified via MIC (minimum inhibitory concentration) assays against Candida spp. or COX-2 inhibition assays . Substituent positioning (e.g., 3,4-difluoro vs. 4,4'-difluoro) alters steric and electronic interactions with biological targets .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products like isomerization or over-fluorination?
- Methodological Answer :
- Catalyst selection : Use anhydrous AlCl₃ in nitrobenzene to stabilize intermediates and reduce isomerization .
- Temperature control : Maintain reflux below 90°C to prevent Fries rearrangement.
- Post-synthesis analysis : Employ HPLC or GC-MS to detect and quantify byproducts (e.g., 3,5-difluoro isomers) .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated benzophenones?
- Methodological Answer : Discrepancies in bond lengths or dihedral angles (e.g., C–F vs. C–O distances) arise from experimental vs. computational models. To reconcile:
- Compare experimental data (X-ray diffraction ) with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set).
- Validate hydrogen-bonding patterns via Hirshfeld surface analysis .
- Cross-reference with databases like PubChem for consistency in molecular descriptors .
Q. How do computational models predict the photophysical properties of this compound, and how can these be experimentally validated?
- Methodological Answer :
- TD-DFT calculations estimate UV-Vis absorption spectra (e.g., λₐᵦₛ ~270–300 nm for n→π* transitions) .
- Solvatochromism studies in polar vs. nonpolar solvents validate computational predictions of dipole moments.
- Fluorescence quenching assays assess excited-state interactions with biological macromolecules .
Q. What role do fluorine substituents play in stabilizing intermediates during catalytic carbonylation reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes electrophilic intermediates (e.g., acylium ions) in carbonylation. Mechanistic studies using in situ IR spectroscopy track carbonyl formation rates, while Hammett plots correlate substituent σₚ values with reaction kinetics .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., biological activity vs. computational predictions), apply multi-technique validation (e.g., crystallography + docking simulations) and statistical tools like principal component analysis (PCA) .
- Safety Protocols : Handle nitrobenzene (toxic) and AlCl₃ (corrosive) under fume hoods with PPE. Dispose of waste via approved facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
